molecular formula C14H10F2O2 B12070166 2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid

2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B12070166
M. Wt: 248.22 g/mol
InChI Key: RFQYCWJOFGQYKD-UHFFFAOYSA-N
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Description

2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid is a high-purity chemical building block designed for research and development applications, particularly in the pharmaceutical and material science industries. This compound belongs to a class of biphenyl acetic acid derivatives known for their utility as key synthetic intermediates in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) . The specific substitution pattern of fluorine atoms on the biphenyl system can be strategically leveraged to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity in drug discovery projects . Researchers value this compound for its potential use in cross-coupling reactions, where it can serve as a precursor for constructing molecular scaffolds central to medicinal chemistry and organic synthesis . As a typical practice for such research chemicals, this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols .

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

2-[2-fluoro-4-(3-fluorophenyl)phenyl]acetic acid

InChI

InChI=1S/C14H10F2O2/c15-12-3-1-2-9(6-12)10-4-5-11(8-14(17)18)13(16)7-10/h1-7H,8H2,(H,17,18)

InChI Key

RFQYCWJOFGQYKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Substrate Preparation

Halogenated precursor : 4-Bromo-3-fluorophenylacetic acid ethyl ester serves as the electrophilic partner. Bromine at the 4-position ensures coupling occurs para to the acetic acid side chain, while the 3-fluoro group remains inert under standard Suzuki conditions.
Boronic acid : 3-Fluorophenylboronic acid is selected for its commercial availability and compatibility with aqueous base systems.

ParameterValueSource
CatalystPd(PPh₃)₄ (1.5 mol%)
BaseK₂CO₃ (2.5 equiv)
Solvent1,4-Dioxane/H₂O (3:1)
Temperature80°C
Reaction Time12 h
Yield89%

Alternative Synthetic Routes

Friedel-Crafts Alkylation

While less common, some protocols employ AlCl₃-mediated alkylation of 3,3'-difluorobiphenyl with chloroacetic acid derivatives. However, this method suffers from poor regioselectivity (≤55% para-substitution) and requires harsh conditions incompatible with acid-sensitive groups.

Oxidative Approaches

Oxidation of 2-(3,3'-difluorobiphenyl-4-yl)ethanol using Jones reagent (CrO₃/H₂SO₄) provides moderate yields (72%), but chromium waste disposal complicates scale-up.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:5) yields needle-like crystals with ≥99.5% purity by HPLC. The process eliminates residual palladium to <5 ppm, meeting pharmaceutical-grade standards.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.39 (s, 2H, CH₂), 7.17–7.54 (m, 6H, Ar-H), 12.1 (br s, 1H, COOH).

  • IR (KBr): 3030 cm⁻¹ (C-H aromatic), 1697 cm⁻¹ (C=O acid), 1210 cm⁻¹ (C-F).

Industrial-Scale Considerations

Patent WO2019232010A1 highlights critical adaptations for kilogram-scale production:

  • Continuous Flow Systems : Reduce reaction time from 12 h to 45 min through pressurized flow chemistry.

  • Solvent Recycling : 1,4-dioxane recovery via fractional distillation achieves 92% reuse efficiency.

  • Waste Mitigation : Pd recovery using thiourea-functionalized resins captures 98% of residual catalyst.

Chemical Reactions Analysis

Types of Reactions

2-(3,3’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted biphenyl derivatives

Scientific Research Applications

2-(3,3’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and number of fluorine atoms on the biphenyl scaffold significantly alter physicochemical and biological properties. Key comparisons include:

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid
  • Structure : Single fluorine at the 2'-position.
  • Synthesis : Synthesized via palladium-catalyzed Suzuki-Miyaura coupling (e.g., using tetrakis(triphenylphosphine)palladium(0)) between bromoaryl acetic acid derivatives and fluorophenyl boronic esters .
  • Properties :
    • Lower lipophilicity (logP) compared to 3,3'-difluoro analogs due to reduced steric bulk.
    • ¹H NMR shows distinct aromatic proton splitting patterns (δ 7.2–7.8 ppm), while ¹⁹F NMR confirms fluorine substitution .
2-([1,1'-Biphenyl]-4-yl)-2-fluoroacetic Acid
  • Structure : Fluorine on the acetic acid moiety instead of the biphenyl core.
  • Synthesis : Prepared via benzylic fluorination using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) in acetonitrile .
  • Properties: Increased acidity (pKa ~2.5–3.0) due to electron-withdrawing fluorine near the carboxylic acid. Reduced metabolic stability compared to non-fluorinated analogs.
4-Biphenylacetic Acid (BPAA)
  • Structure: No fluorine substituents.
  • Properties :
    • Baseline lipophilicity (logP ~3.2) and moderate solubility in polar solvents.
    • Used as a reference compound in tyrosinase inhibition studies, with IC₅₀ values >100 μM .
Tyrosinase Inhibition
  • Biphenyl Esters (e.g., 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates) :
    • Exhibit IC₅₀ values of 10–50 μM against mushroom tyrosinase, superior to kojic acid (IC₅₀ ~20 μM) .
    • Fluorination at the biphenyl core (as in the target compound) may enhance binding via dipole interactions with the enzyme’s active site entrance .
Anticancer Activity
  • N-(2'-Fluoro-4'-(hexafluoro-2-hydroxypropan-2-yl)-biphenyl-4-yl)-2-(2-nitrophenyl)acetamide :
    • Shows potent activity against castration-resistant prostate cancer (IC₅₀ <1 μM) by targeting ROR-γ-driven pathways .
    • Fluorine atoms improve bioavailability by reducing cytochrome P450-mediated oxidation .

Crystallographic and Spectroscopic Insights

  • Crystal Packing: Biphenyl cores with electron-withdrawing groups (e.g., -NO₂, -CF₃) form tightly packed lattices via π-π stacking and hydrogen bonding . Fluorine at the 3,3' positions may reduce symmetry, favoring monoclinic or triclinic crystal systems.
  • ¹⁹F NMR Chemical Shifts : Fluorines at 3,3' positions typically resonate at δ -110 to -120 ppm, distinct from 2'-fluoro analogs (δ -105 to -115 ppm) .

Biological Activity

2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid is an organic compound characterized by its unique structural features, including two fluorine atoms at the 3 and 3' positions of the biphenyl moiety and an acetic acid group attached at the 4 position. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C14H10F2O2
  • Molecular Weight : 248.23 g/mol
  • CAS Number : 40424089

Synthesis

The synthesis of 2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid typically involves:

  • Halogenation : Introduction of fluorine atoms at the desired positions using reagents like N-bromosuccinimide (NBS).
  • Coupling Reaction : Employing methods such as Suzuki-Miyaura coupling to attach the acetic acid group.
  • Hydrolysis : Converting the ester intermediate into the acetic acid derivative .

The biological activity of this compound is influenced by its lipophilicity due to the fluorine substitutions, which enhance membrane penetration. The acetic acid moiety allows for hydrogen bonding with target proteins, potentially modulating their activity .

Antioxidant Activity

Research indicates that compounds similar to 2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid exhibit antioxidant properties. For instance, studies have shown that derivatives can demonstrate significant inhibition rates in DPPH assays, suggesting potential applications in reducing oxidative stress .

Study on Antioxidant Potential

In a study evaluating various biphenyl derivatives for antioxidant activity, it was found that modifications at specific positions significantly influenced their efficacy. The study utilized DPPH and ABTS assays to determine the radical scavenging ability of these compounds. Results indicated that certain structural features enhanced antioxidant activity compared to standard antioxidants .

Evaluation of Cytotoxicity

Another investigation assessed the cytotoxic effects of related compounds on human keratinocyte cells (HaCaTs). The results demonstrated varying degrees of cytotoxicity depending on the structural modifications made to the biphenyl framework. This highlights the importance of molecular structure in determining biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acidStructureAntimicrobial activity
2-(3',5-Difluoro-[1,1'-biphenyl]-4-yl)acetic acidStructureAntioxidant and anti-inflammatory

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid, and what are their key reaction conditions?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : A biphenyl scaffold can be synthesized via coupling of fluorinated aryl boronic acids with brominated phenylacetic acid derivatives using Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., toluene/water) .
  • Friedel-Crafts Acylation : Introduce the acetic acid moiety via AlCl₃-catalyzed acylation of biphenyl derivatives with chloroacetyl chloride, followed by hydrolysis .
  • Post-Functionalization : Fluorination can be achieved via electrophilic substitution using F₂ or fluorinating agents like Selectfluor under controlled temperature (0–25°C) .
    • Key Considerations :
  • Monitor regioselectivity during fluorination; steric and electronic effects of existing substituents influence fluorination sites .

Q. How is the compound characterized structurally and quantitatively in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons) .
  • HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve crystal structure to validate biphenyl planarity and fluorine positioning .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What is the role of fluorine substituents in modulating the compound’s physicochemical properties?

  • Impact of Fluorine :

  • Electron-Withdrawing Effect : Fluorine increases acidity of the acetic acid group (pKa ~3.2 vs. ~4.7 for non-fluorinated analogs) .
  • Lipophilicity : Fluorination elevates logP values (e.g., ~3.1 vs. ~2.5 for chloro analogs), enhancing membrane permeability .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles .

Advanced Research Questions

Q. How can regioselective fluorination be optimized during synthesis to avoid byproducts?

  • Strategies :

  • Directed Ortho-Metalation : Use directing groups (e.g., -COOH) to control fluorination sites via organometallic intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 85% yield in 2 hours vs. 60% in 6 hours under conventional heating) .
    • Troubleshooting :
  • Byproducts (e.g., di- or tri-fluorinated analogs) can be minimized by adjusting stoichiometry of fluorinating agents .

Q. What computational methods are used to predict the compound’s reactivity and stability?

  • DFT Modeling :

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Simulate reaction pathways (e.g., free energy barriers for fluorination) using hybrid functionals like B3LYP .
    • Molecular Dynamics (MD) :
  • Assess solubility in biological matrices (e.g., water/octanol partitioning) using force fields like OPLS-AA .

Q. How does the compound interact with biological targets, and what assays validate its activity?

  • Mechanistic Studies :

  • Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX-2) via ELISA, comparing IC₅₀ values with flurbiprofen derivatives .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects (EC₅₀ ~50 µM) .
    • SAR Analysis :
  • Replace fluorine with chloro/methyl groups to assess impact on bioactivity (e.g., reduced potency in non-fluorinated analogs) .

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